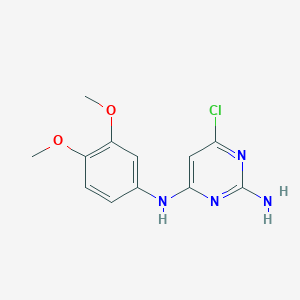![molecular formula C11H10O2 B3036261 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione CAS No. 339029-09-3](/img/structure/B3036261.png)
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione
Descripción general
Descripción
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound is also known by its synonym, 1H,4H-3a,6a-Methanopentalene-1,4-dione, 3,6-dimethyl- (9CI) .
Molecular Structure Analysis
The molecular structure of this compound consists of 23 atoms in total: 10 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms . The exact structure would require more detailed information or a visual representation which is not available in the search results.Aplicaciones Científicas De Investigación
Electrochemical Reduction
The compound can undergo electrochemical reduction. In a study, it was reduced in the first cathodic wave at –2.0 V, which resulted in dihydro-dimer products . This process can be used to synthesize other complex organic compounds .
Synthesis of Substituted Barbaralanes
When 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione is reduced in the second cathodic wave at –2.75 V in the presence of acetic anhydride, a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo[3.3.1.0 2,8]nona-3,6-diene, is produced . This process can be used to create new compounds with potential applications in various fields .
Study of Valence Isomers
The compound can be used to study the effect of substituents on the stability of the valence isomers of barbaralanes . This can provide valuable insights into the properties and behaviors of these types of compounds .
Analysis of Electrochemical Reduction Mechanisms
The compound can be used to analyze the mechanism of electrochemical reduction. This can be done using data obtained from cyclic voltammetry and chronamperometry . This information can be useful in understanding and improving electrochemical processes .
Resolution by Inclusion Complexation
The compound can be resolved by inclusion complexation with commercially available enantiopure 1,1′-bi-2-naphthol . This process can be used to separate and purify the compound, which can be important in various research and industrial applications .
Synthesis of Chiral Diamine Derivatives
The compound can be used in the stereoselective synthesis of its chiral diamine derivatives . These derivatives can have various applications, including in the development of new pharmaceuticals .
Safety and Hazards
Mecanismo De Acción
Target of Action
Mode of Action
The mode of action of 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione involves electrochemical reduction . In the first cathodic wave at –2.0 V, it gives dihydro-dimer products. In contrast, reduction in the second cathodic wave at –2.75 V in the presence of acetic anhydride gives a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo .
Propiedades
IUPAC Name |
4,8-dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-6-3-8(12)11-5-10(6,11)9(13)4-7(11)2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNACIZHNSADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C23C1(C2)C(=O)C=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036179.png)
![11-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036180.png)
![15-(3-Chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B3036181.png)
![3,6-Diphenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine](/img/structure/B3036184.png)
![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)
![(2,4-Dichlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B3036186.png)
![2-[(2,4-Dichlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B3036188.png)
![2-(2,4-Dichlorophenyl)-5-[2-(methylthio)phenyl]-1,3,4-oxadiazole](/img/structure/B3036189.png)
![2-{[2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3036191.png)

![4-Chloro-6-[4-(2-ethoxyphenyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B3036196.png)
![2-Amino-5-[2-(2,4-difluorophenyl)diazenyl]-4,6-pyrimidinediol](/img/structure/B3036198.png)
![1-[[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrobenzoyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3036200.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B3036201.png)